molecular formula C17H19N3O3 B4729324 1-benzoyl-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide

1-benzoyl-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide

Cat. No. B4729324
M. Wt: 313.35 g/mol
InChI Key: XXZOOHZNVVMEHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has gained popularity as a recreational drug due to its stimulant effects. However, BZP has also been studied for its potential therapeutic applications and has shown promising results in scientific research.

Mechanism of Action

1-benzoyl-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide acts as a dopamine and serotonin reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This results in the stimulation of the central nervous system and the production of euphoric effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline, which can lead to increased alertness and arousal.

Advantages and Limitations for Lab Experiments

1-benzoyl-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for dopamine and serotonin reuptake inhibition. However, its recreational use and potential for abuse make it difficult to obtain and regulate, and its effects can vary greatly depending on the individual and the dose administered.

Future Directions

There are several potential future directions for research on 1-benzoyl-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide, including its use in the treatment of ADHD and narcolepsy, as well as its potential as a neuroprotective agent. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.

Scientific Research Applications

1-benzoyl-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicine. It has been shown to have stimulant effects on the central nervous system, similar to amphetamines, and has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

properties

IUPAC Name

1-benzoyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12-11-15(19-23-12)18-16(21)13-7-9-20(10-8-13)17(22)14-5-3-2-4-6-14/h2-6,11,13H,7-10H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZOOHZNVVMEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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